molecular formula C16H20O8Sn B12780420 Tin(4+) methacrylate CAS No. 94275-86-2

Tin(4+) methacrylate

Cat. No.: B12780420
CAS No.: 94275-86-2
M. Wt: 459.0 g/mol
InChI Key: KQWBJUXAIXBZTC-UHFFFAOYSA-J
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Description

Tin(4+) methacrylate is an organotin compound where tin is in the +4 oxidation state and is bonded to methacrylate ligands. This compound is of interest due to its potential applications in polymer chemistry and materials science. This compound can act as a catalyst in polymerization reactions and has unique properties that make it valuable in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tin(4+) methacrylate typically involves the reaction of tin(IV) chloride with methacrylic acid or its derivatives. One common method is to react tin(IV) chloride with sodium methacrylate in an organic solvent such as acetonitrile. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the tin compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which Tin(4+) methacrylate exerts its effects in polymerization involves the coordination of the tin center with the methacrylate monomers. This coordination activates the monomers, facilitating their polymerization into long-chain polymers. The tin center can also stabilize the growing polymer chain, preventing premature termination and leading to high molecular weight polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to act as both a catalyst and a monomer in polymerization reactions. This dual functionality allows for the synthesis of polymers with tailored properties and enhanced performance in various applications .

Conclusion

This compound is a versatile compound with significant potential in polymer chemistry, materials science, and biomedical applications. Its unique properties and ability to facilitate polymerization reactions make it a valuable compound for scientific research and industrial processes.

Biological Activity

Tin(4+) methacrylate, a compound derived from tin and methacrylic acid, has garnered attention in various fields due to its potential biological activities, particularly in catalysis and antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be synthesized through the reaction of tin(IV) chloride with methacrylic acid or its derivatives. The resulting compound exhibits unique structural properties that contribute to its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) confirm the successful synthesis and structural integrity of the compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : this compound has shown significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Catalytic Activity : This compound serves as an effective catalyst in polymerization reactions, enhancing the synthesis of biodegradable polymers.
  • Toxicity Studies : Evaluations of cytotoxicity have been conducted to assess the safety profile of this compound in biological systems.

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a clear inhibition zone, demonstrating its potential as an antibacterial agent. The inhibition zones measured were 19 mm for E. coli and 20 mm for S. aureus when using copolymers containing higher concentrations of this compound .
  • Biofilm Formation Inhibition :
    Another investigation focused on the ability of this compound to prevent biofilm formation on surfaces commonly used in medical devices. Scanning Electron Microscopy (SEM) analysis revealed that surfaces treated with this compound exhibited significantly reduced biofilm adhesion compared to untreated controls .

Data Table: Antimicrobial Activity Comparison

Bacterial StrainInhibition Zone (mm)Reference
E. coli19
S. aureus20
Control (untreated)0

Catalytic Applications

This compound has been utilized as a catalyst in the ring-opening polymerization of ε-caprolactone, leading to the formation of polymers with varying molecular weights. The reaction completed within one hour, showcasing its efficiency as a catalyst compared to traditional solid tin dicarboxylate compounds .

Toxicity Assessment

Toxicological studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate that while there is some level of cytotoxicity at high concentrations, lower concentrations may be safe for use in biomedical applications. Further studies are necessary to fully understand its safety profile in vivo.

Properties

CAS No.

94275-86-2

Molecular Formula

C16H20O8Sn

Molecular Weight

459.0 g/mol

IUPAC Name

2-methylprop-2-enoate;tin(4+)

InChI

InChI=1S/4C4H6O2.Sn/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4

InChI Key

KQWBJUXAIXBZTC-UHFFFAOYSA-J

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sn+4]

Origin of Product

United States

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